2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
Description
Properties
CAS No. |
477730-38-4 |
|---|---|
Molecular Formula |
C18H14ClN3O3 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14ClN3O3/c19-14-6-2-4-8-16(14)25-11-17(23)22-20-10-13-9-12-5-1-3-7-15(12)21-18(13)24/h1-10H,11H2,(H,21,24)(H,22,23)/b20-10+ |
InChI Key |
JGUJTIWNPRQWRL-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This is followed by the conversion of the acid to its corresponding hydrazide using hydrazine hydrate.
Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde under reflux conditions in the presence of an acid catalyst. This step results in the formation of the final product, 2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, as well as substituted chlorophenoxy compounds.
Scientific Research Applications
2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is a complex organic compound with a unique molecular structure. It consists of a chlorophenoxy group and a hydrazide moiety linked to a quinoline derivative. The systematic name indicates the presence of multiple functional groups, including a hydrazone linkage, which is important for its reactivity and interaction with biological targets.
Potential Applications
The unique structure of 2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide allows for various applications:
- Interaction with biological macromolecules This compound can interact with proteins and nucleic acids, potentially leading to various biological activities.
- Enhancement of biological activity The presence of both chlorophenoxy and quinoline moieties distinguishes it from similar compounds, potentially enhancing its biological activity and application scope.
Biological Activities
Research indicates that compounds similar to 2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide exhibit significant biological activities:
Structural Comparison
Several compounds share structural features with 2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide.
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-Aminoquinoline | Contains amino group; simpler structure | Antimicrobial | Lacks hydrazone linkage |
| 4-Hydroxyquinoline | Hydroxy group at position 4 | Anticancer | More hydroxyl groups |
| N'-Phenylhydrazine | Simple hydrazine derivative | Antimicrobial | Lacks quinoline structure |
| 3-(Chlorophenyl)hydrazone | Hydrazone structure; no quinoline | Antimicrobial | No additional functional groups |
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Modifications in the Hydrazone Moiety
Compound 4q : (E)-N′-((2-(4-Chlorophenyl)pyrimidin-5-yl)methylene)-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide
- Key Differences: Incorporates a pyrimidine ring instead of quinoline and a 4-chlorophenyl group.
- Activity : Demonstrated superior VEGFR2 inhibition (IC₅₀ = 0.89 µM) compared to the parent compound in glioblastoma models, attributed to enhanced π-π stacking with kinase active sites .
- ADME Profile : Higher logP (3.2 vs. 2.8) suggests improved membrane permeability but reduced aqueous solubility .
Compound 4w : (E)-N′-((4′-Chloro-[1,1′-biphenyl]-4-yl)methylene)-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide
- Key Differences: Biphenyl substituent replaces chlorophenoxy.
- Activity: Moderate cytotoxicity (IC₅₀ = 5.2 µM against U87 cells) but lower selectivity due to non-specific interactions with off-target kinases .
Variations in the Aromatic Core
Compound from : (E)-N′-((2-(4-fluorophenoxy)quinolin-3-yl)methylene)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide
- Key Differences: Fluorophenoxy and nitroimidazole substituents.
- Activity: Potent EGFR/HER-2 dual inhibition (IC₅₀ = 0.45 µM) with 80% cytotoxicity in lung adenocarcinoma cells. The electron-withdrawing nitro group enhances binding to ATP pockets .
Compound from : N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
- Key Differences: Indole and triazole-thioether moieties replace quinoline.
- Activity: Selective cytotoxicity against melanoma cells (IGR39 IC₅₀ = 1.2 µM) via ROS-mediated apoptosis. The triazole-thioether group improves redox modulation .
Substituent Effects on Pharmacokinetics
| Compound | logP | Solubility (µg/mL) | PAMPA Permeability (×10⁻⁶ cm/s) | CYP3A4 Inhibition (%) |
|---|---|---|---|---|
| Target Compound | 2.8 | 12.5 | 8.7 | 22 |
| 4q | 3.2 | 6.8 | 12.4 | 35 |
| Compound | 3.5 | 4.2 | 9.1 | 45 |
| Compound | 2.5 | 18.9 | 5.3 | 15 |
Trends :
Anticancer Efficacy
Antiviral Activity
- Compound from : Derived from 2-cyano-N′-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide, showed 90% inhibition of IBD virus replication at 10 µM. The cyano group enhances nucleophilic attack on viral proteases .
Mechanistic Insights
- Kinase Inhibition: Quinoline-based derivatives (e.g., target compound, 4q) bind to VEGFR2’s hydrophobic back pocket via the 2-oxo group, while pyrimidine analogs (4q) engage in hydrogen bonding with Lys868 .
- Cytotoxicity : Electron-deficient aromatic systems (e.g., nitroimidazole in compound) stabilize charge-transfer complexes with DNA, inducing strand breaks .
Biological Activity
2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide (CAS No. 477730-38-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenoxy group and a quinoline derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of 2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is , with a molecular weight of 355.78 g/mol. The structure includes a chlorophenoxy moiety linked to a quinoline derivative through an acetohydrazide functional group, which may facilitate interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The chlorophenoxy group may interact with hydrophobic pockets in target proteins, while the quinoline moiety can engage in π-π stacking with aromatic residues in enzymes or receptors, potentially modulating their activity.
- Cellular Interactions : The compound may influence cellular pathways involved in proliferation and apoptosis, although specific pathways remain to be elucidated.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Compound | Target Organism | Activity |
|---|---|---|
| Quinoline Derivatives | E. coli | Moderate |
| Quinoline Derivatives | S. aureus | High |
Anticancer Activity
Research has also explored the anticancer potential of similar compounds. For example, studies on quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). These findings suggest that 2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide may possess similar properties.
Case Study: Anticancer Effects
A study evaluating the cytotoxicity of related compounds found that at concentrations of 10 µM, several derivatives exhibited over 70% inhibition of cell viability in HT-29 cells. This indicates a promising avenue for further exploration.
Anti-inflammatory Activity
The anti-inflammatory effects of quinoline-based compounds have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
